Sodium 4-bromothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Sodium 4-bromothiazole-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Future Directions
Mechanism of Action
Target of Action
Sodium 4-bromothiazole-2-carboxylate, also known as sodium 4-bromo-1,3-thiazole-2-carboxylate, is a derivative of thiazole . Thiazole derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . .
Mode of Action
For instance, some thiazole derivatives inhibit the thyroid peroxidase enzyme, reducing the production of thyroid hormones T3 and T4
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the diverse pharmacological activities of thiazole derivatives, it can be inferred that the compound may have a broad range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. Initially, 2,4-dibromothiazole undergoes a reaction with an organometallic compound to form a new carbon-carbon bond at position 2 of the thiazole ring . This reaction is carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromothiazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with different functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-aminothiazole-4-carboxylate
- Sodium 2-bromothiazole-4-carboxylate
- Sodium 4-chlorothiazole-2-carboxylate
Uniqueness
Sodium 4-bromothiazole-2-carboxylate is unique due to the presence of the bromine atom at position 4, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
sodium;4-bromo-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S.Na/c5-2-1-9-3(6-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQTLLVSUJHDM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172596-90-4 |
Source
|
Record name | sodium 4-bromo-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.